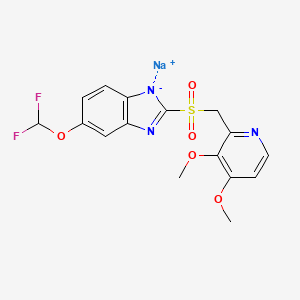

Pantoprazole Impurity A

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H14F2N3NaO5S |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |

InChI |

InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |

InChI Key |

PPJKKLJCWYSBLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Identity of Pantoprazole Impurity A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Pantoprazole (B1678409) Impurity A, a critical process-related impurity in the manufacturing of the proton pump inhibitor, Pantoprazole. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Pantoprazole.

Chemical Structure and Identification

Pantoprazole Impurity A, also known by its pharmacopeial designation Pantoprazole Related Compound A (USP), is the sulfone analogue of Pantoprazole. Its formation is a result of the over-oxidation of the sulfoxide (B87167) moiety in the parent drug molecule during the manufacturing process.

IUPAC Name: 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole[1][2][3][4][5]

Synonyms: Pantoprazole Sulfone, Pantoprazole USP Related Compound A[1][4]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 127780-16-9 | [1][2][3] |

| Molecular Formula | C16H15F2N3O5S | [1][2][3] |

| Molecular Weight | 399.37 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow solid | |

| SMILES | O=S(C1=NC2=CC(OC(F)F)=CC=C2N1)(CC3=NC=CC(OC)=C3OC)=O | [4] |

| InChI | 1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the pantoprazole sulfide (B99878) intermediate. While in the synthesis of Pantoprazole the reaction is carefully controlled to yield the sulfoxide, the formation of the sulfone (Impurity A) can be promoted for its use as a reference standard. The general synthetic pathway is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Structural identification and characterization of potential impurities of pantoprazole sodium. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Benzimidazole, 5-(difluoromethoxy)-2-(((3,4-dimethoxy-2-pyridinyl)methyl)sulfinyl)-, Sodium Salt Hydrate (2:3) | Chemical Properties, Uses, Safety Data | China Manufacturer & Supplier [quinoline-thiophene.com]

An In-depth Technical Guide to Pantoprazole Impurity A (CAS Number: 127780-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) Impurity A, identified by the CAS number 127780-16-9, is a significant related substance in the synthesis and metabolic pathway of Pantoprazole, a widely used proton pump inhibitor. Also known as Pantoprazole Sulfone or Pantoprazole USP Related Compound A, this impurity is formed through the over-oxidation of the pantoprazole sulfide (B99878) intermediate during the manufacturing process.[1][2] Furthermore, it is a known metabolite of Pantoprazole, produced in the liver primarily by the cytochrome P450 enzyme CYP3A4.[1] Understanding the properties, synthesis, and biological relevance of Pantoprazole Impurity A is crucial for the quality control of Pantoprazole drug products and for a comprehensive understanding of its pharmacology.

This technical guide provides a detailed overview of the chemical and physical properties, a representative synthesis and purification protocol, and the known biological context of this compound.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | [3][4] |

| Synonyms | Pantoprazole Sulfone, Pantoprazole USP Related Compound A | [4] |

| CAS Number | 127780-16-9 | [3] |

| Molecular Formula | C16H15F2N3O5S | [3] |

| Molecular Weight | 399.37 g/mol | [3] |

| Appearance | Off-White Solid | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage | 2-8 °C | [3] |

| Purity (by HPLC) | ≥99% (typical for reference standards) | [3] |

Pharmacokinetic Properties of Pantoprazole Sulfone (in Goats)

The following data was obtained from a study in adult goats after intravenous administration of Pantoprazole.

| Parameter | Value | Unit |

| Maximum Concentration (Cmax) | 0.1 | µg/mL |

| Elimination Half-life (t1/2) | 0.8 | hours |

| Area Under the Curve (AUC) | 0.2 | hr*µg/mL |

Experimental Protocols

Synthesis of this compound (Pantoprazole Sulfone)

This protocol describes a representative method for the synthesis of this compound, proceeding through the formation of the pantoprazole sulfide intermediate followed by oxidation.

Step 1: Synthesis of Pantoprazole Sulfide Intermediate

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an appropriate solvent such as isopropanol.

-

Base Addition: Slowly add an aqueous solution of a base, for example, sodium hydroxide, to the reaction mixture while maintaining the temperature at 20-25°C.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Isolation: Upon completion, the pantoprazole sulfide intermediate can be isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Oxidation to this compound (Pantoprazole Sulfone)

-

Dissolution: Dissolve the pantoprazole sulfide intermediate obtained in the previous step in a suitable solvent like dichloromethane (B109758) or acetic acid.

-

Oxidizing Agent: Add a controlled excess of an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA). To favor the formation of the sulfone over the sulfoxide (B87167) (Pantoprazole), a stronger oxidizing agent or harsher reaction conditions (e.g., elevated temperature or longer reaction time) may be employed compared to the synthesis of Pantoprazole itself.

-

Reaction Control: Maintain the reaction temperature, typically between 0°C and room temperature, and monitor the formation of the sulfone product by HPLC.

-

Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate (B1220275) solution. The reaction mixture is then washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is separated, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Due to the structural similarity between Pantoprazole and its sulfone impurity, their separation can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for obtaining high-purity this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous buffer should be optimized for the best separation.

-

Detection: UV detection at a wavelength of approximately 290 nm is suitable for monitoring the elution of Pantoprazole and its impurities.[5][6]

-

Fraction Collection: Fractions containing the purified this compound are collected based on the chromatogram.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified solid product.

-

Purity Analysis: The purity of the final product should be confirmed by analytical HPLC.

Mandatory Visualizations

Caption: Synthetic pathway of this compound.

Caption: Metabolic formation of this compound.

Caption: General experimental workflow for obtaining pure this compound.

Conclusion

This compound (CAS: 127780-16-9) is a critical molecule in the context of Pantoprazole chemistry and metabolism. Its controlled synthesis and purification are essential for its use as a reference standard in quality control and analytical method development. While it is considered a metabolite with no significant pharmacological activity, its pharmacokinetic profile provides valuable insights into the metabolic fate of Pantoprazole. The information and protocols provided in this guide are intended to support researchers and professionals in the pharmaceutical field in their work with this important compound.

References

- 1. Pantoprazole sulfone | 127780-16-9 | Benchchem [benchchem.com]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics of Pantoprazole and Pantoprazole Sulfone in Goats After Intravenous Administration: A Preliminary Report [frontiersin.org]

- 4. Pantoprazole EP Impurity A | 127780-16-9 | SynZeal [synzeal.com]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis Pathway of Pantoprazole Sulfone Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pantoprazole (B1678409) and the concomitant formation of its critical process-related impurity, Pantoprazole Sulfone. Understanding the reaction mechanisms, influential process parameters, and control strategies for this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Pantoprazole and the Sulfone Impurity

Pantoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. Its chemical structure features a substituted benzimidazole (B57391) ring linked to a pyridine (B92270) ring through a sulfoxide (B87167) moiety. The synthesis of Pantoprazole typically involves a two-step process: the condensation of a substituted benzimidazole with a pyridine derivative to form a thioether intermediate, followed by the selective oxidation of the thioether to the desired sulfoxide.

The Pantoprazole Sulfone, also known as Pantoprazole Related Compound A, is a significant impurity that arises from the over-oxidation of the sulfoxide group during the synthesis of Pantoprazole.[1][2] Due to its structural similarity to Pantoprazole, its removal can be challenging, necessitating stringent control over the manufacturing process.[3]

General Synthesis Pathway of Pantoprazole

The most common synthetic route to Pantoprazole involves two primary steps as illustrated below:

Step 1: Condensation to form Pantoprazole Sulfide (B99878)

The synthesis commences with the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent.[4][5]

Step 2: Oxidation to form Pantoprazole

The crucial second step is the oxidation of the resulting thioether intermediate (Pantoprazole Sulfide) to the corresponding sulfoxide (Pantoprazole).[6] This step is critical as it is where the over-oxidation to the sulfone impurity can occur.[1] Various oxidizing agents have been employed for this transformation, with the choice of agent and reaction conditions significantly impacting the impurity profile.[2][6]

Formation of Pantoprazole Sulfone Impurity

The formation of Pantoprazole Sulfone is a direct consequence of the over-oxidation of the desired Pantoprazole (sulfoxide). This competing reaction is influenced by several factors:

-

Choice of Oxidizing Agent: Stronger oxidizing agents or an excess of the oxidizing agent increase the likelihood of sulfone formation. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite (B82951).[5][6]

-

Reaction Temperature: The oxidation reaction is exothermic, and higher temperatures generally lead to an increase in the formation of the sulfone impurity.[3] Maintaining a low and controlled temperature is crucial for minimizing this side reaction.

-

pH of the Reaction Medium: The pH of the reaction mixture can influence the rate of both the desired oxidation and the over-oxidation. Careful control of pH is necessary to optimize the yield of Pantoprazole while minimizing sulfone formation.

The reaction pathway leading to the formation of Pantoprazole and the sulfone impurity is depicted in the following diagram:

Caption: Synthesis of Pantoprazole and formation of the Sulfone impurity.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of Pantoprazole, with a focus on minimizing the formation of the sulfone impurity.

One-Pot Synthesis of Pantoprazole Substantially Free from Sulfone Impurity

This method describes an efficient, single-pot process for the production of Pantoprazole with very low levels of the sulfone impurity.

Part A: Synthesis of Pantoprazole Sulfide [5]

-

Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g) and a solution of sodium hydroxide (40 g) in water (500 mL).

-

Stir the mixture at 25–30 °C until all solids dissolve.

-

In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

-

Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

-

Stir the reaction mixture for 5-6 hours and monitor for completion by High-Performance Liquid Chromatography (HPLC).

-

Cool the mixture to 15-20 °C, filter the solid product (Pantoprazole Sulfide), and wash the cake with water.

Part B: In-situ Oxidation to Pantoprazole [5]

-

Prepare a solution of sodium hydroxide in water.

-

Add the wet cake of Pantoprazole Sulfide from the previous step to the sodium hydroxide solution at 0-5 °C.

-

Slowly add a solution of sodium hypochlorite over 2-3 hours, maintaining the temperature at 0-5 °C.

-

Stir the reaction for an additional 1-2 hours at 0-5 °C.

-

Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of Pantoprazole and Pantoprazole Sulfone.

-

Quench any excess hypochlorite with a 5% sodium metabisulfite (B1197395) solution.

-

Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.

-

Extract the aqueous layer with dichloromethane (B109758) (DCM).

-

Combine the organic layers and concentrate under vacuum to obtain the Pantoprazole free base.

Part C: Salt Formation [5]

-

Dissolve the Pantoprazole free base in acetonitrile.

-

Cool the solution to 5–10 °C.

-

Add a solution of sodium hydroxide in water.

-

Stir the mixture and isolate the precipitated Pantoprazole sodium salt by filtration.

Quantitative Data on Sulfone Impurity Formation

The level of Pantoprazole Sulfone impurity is highly dependent on the reaction conditions. The following table summarizes the impact of different parameters on the formation of this impurity.

| Oxidizing Agent | Temperature (°C) | pH | Solvent | Sulfone Impurity Level (%) | Reference |

| Peracetic Acid | -10 to -5 | Not specified | Not specified | < 0.1 | [1] |

| Peracetic Acid | 0-5 | Not specified | Not specified | < 0.05 | [1] |

| Sodium Hypochlorite | 0-5 | 7.5-8.0 | Water/DCM | Below Quantification Limit | [7] |

| Hydrogen Peroxide/Methyl Rhenium Trioxide | Not specified | Not specified | Acetic Acid/Methylene Chloride | Not specified (High Yield of Sulfone) | [8] |

Note: The study using Hydrogen Peroxide/Methyl Rhenium Trioxide was aimed at intentionally synthesizing the sulfone impurity as a reference standard.

Experimental Workflow and Quality Control

A robust manufacturing process for Pantoprazole includes several stages with integrated quality control checks to ensure the final product meets the required purity specifications.

Caption: General workflow for Pantoprazole synthesis and quality control.

Conclusion

The formation of Pantoprazole Sulfone is an inherent challenge in the synthesis of Pantoprazole. A thorough understanding of the reaction mechanism and the influence of process parameters is crucial for the effective control of this impurity. By implementing optimized reaction conditions, such as low temperatures and the use of appropriate oxidizing agents, and by employing robust in-process and final product quality control measures, manufacturers can consistently produce high-purity Pantoprazole that meets stringent regulatory requirements. This technical guide provides a foundational understanding for researchers and drug development professionals to develop and implement strategies for controlling the Pantoprazole Sulfone impurity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

Formation Mechanism of Pantoprazole Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of Pantoprazole (B1678409) Impurity A, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API), pantoprazole. Understanding the pathways and kinetics of its formation is paramount for developing robust manufacturing processes and ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Pantoprazole and Impurity A

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its chemical structure features a sulfoxide (B87167) group, which is central to its therapeutic activity but also susceptible to further oxidation. Pantoprazole Impurity A is identified as the corresponding sulfone derivative, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole.[1][2] The presence of this impurity is a key quality attribute that must be carefully controlled during the manufacturing process and throughout the shelf life of the drug substance.

Formation Mechanisms of this compound

This compound is primarily formed through two distinct pathways: as a byproduct during the synthesis of pantoprazole and as a degradation product under stress conditions.

Formation during Synthesis

The synthesis of pantoprazole involves the oxidation of a thioether precursor (Pantoprazole sulfide (B99878) or Impurity B) to the desired sulfoxide (Pantoprazole).[1][2] This oxidation step is the most critical stage where Impurity A is generated due to over-oxidation.[3]

The reaction proceeds as follows:

-

Step 1: Oxidation to Sulfoxide (Pantoprazole): The thioether intermediate is oxidized using a suitable oxidizing agent to form the active pharmaceutical ingredient, pantoprazole.

-

Step 2: Over-oxidation to Sulfone (Impurity A): If the reaction conditions are not carefully controlled, the newly formed sulfoxide (pantoprazole) can undergo further oxidation to form the sulfone derivative, Impurity A.[3]

Several factors can influence the rate of formation of Impurity A during synthesis:

-

Choice of Oxidizing Agent: Stronger oxidizing agents or an excess of the oxidizing agent can increase the likelihood of over-oxidation. Common oxidizing agents used include hydrogen peroxide, peracids, and sodium hypochlorite.[1][2]

-

Reaction Temperature: Higher reaction temperatures generally accelerate the rate of both the desired oxidation and the over-oxidation, leading to increased levels of Impurity A.[3] Studies have shown that carrying out the oxidation at lower temperatures, such as -10 to -5 °C, can significantly minimize the formation of the sulfone impurity.[3]

-

pH of the Reaction Mixture: The pH can influence the stability of pantoprazole and the reactivity of the oxidizing agent. One study demonstrated that adjusting the pH to a specific range of 9.3-9.7 can facilitate the precipitation of the pure pantoprazole sodium salt, leaving the more soluble sulfone impurity in the solution.[3]

Caption: Synthetic pathway of Pantoprazole and the formation of Impurity A.

Formation via Degradation

Pantoprazole is susceptible to degradation under various stress conditions, with oxidative stress being a primary pathway for the formation of Impurity A.[4][5] Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

-

Oxidative Degradation: Exposure of pantoprazole to oxidizing agents, such as hydrogen peroxide, leads to the formation of the sulfone impurity as a major degradation product.[4][5]

-

Photolytic Degradation: While less predominant than oxidative degradation, exposure to light can also contribute to the formation of various degradation products, including impurities related to the sulfone structure.

Quantitative Data on Impurity A Formation

The following tables summarize quantitative data gathered from various studies on the formation of this compound under different conditions.

Table 1: Effect of Temperature on Sulfone Impurity Formation during Synthesis [3]

| Reaction Temperature (°C) | Percentage of Sulfone Impurity (Impurity A) |

| 25-30 | > 0.5% |

| 10-15 | 0.2-0.3% |

| 0-5 | 0.1-0.15% |

| -10 to -5 | < 0.1% |

Table 2: Forced Degradation of Pantoprazole

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Impurities Formed | Reference |

| Oxidative | 3% Hydrogen Peroxide | 2 hours | Room Temperature | ~53% | Sulfone (Impurity A) | [6] |

| Oxidative | 3% Hydrogen Peroxide | 3 hours | Room Temperature | ~67% | Sulfone (Impurity A) | [6] |

| Acidic | 0.01 M HCl | 60 min | Room Temperature | ~92% | Various degradation products | [6] |

| Alkaline | 1 M NaOH | 4 hours | Reflux | ~69% | Two major degradation products | [6] |

| Thermal | Dry Heat | 24 hours | 95°C | ~54% | Degradation products | [6] |

Experimental Protocols

Synthesis of this compound (Sulfone)

This protocol describes a general method for the synthesis of this compound, which can be used for the preparation of a reference standard.

Materials:

-

Pantoprazole

-

Hydrogen Peroxide (30%)

-

Acetic Acid

-

Sodium Bicarbonate solution

-

Sodium Sulfate (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Pantoprazole in a suitable solvent such as dichloromethane.

-

Add a mixture of hydrogen peroxide and acetic acid dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol) to obtain pure this compound.

-

Characterize the synthesized impurity using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[7]

Forced Degradation Study (Oxidative)

This protocol outlines a typical procedure for conducting an oxidative stress study on pantoprazole to generate Impurity A.

Materials:

-

Pantoprazole sodium

-

Hydrogen Peroxide (3% v/v)

-

Methanol (B129727) or other suitable solvent

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 290 nm)

Procedure:

-

Prepare a stock solution of pantoprazole sodium in methanol at a concentration of 1 mg/mL.

-

To a specific volume of the stock solution, add a defined volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2-3 hours).

-

At regular intervals, withdraw aliquots of the solution, dilute with the mobile phase to a suitable concentration, and inject into the HPLC system.

-

Monitor the degradation of pantoprazole and the formation of Impurity A by observing the peak areas in the chromatograms.

-

Calculate the percentage of degradation of pantoprazole and the percentage of Impurity A formed relative to the initial amount of pantoprazole.

Caption: General workflows for synthesis and forced degradation studies.

Conclusion

The formation of this compound is a critical aspect to consider during the development and manufacturing of pantoprazole drug substance. It primarily arises from the over-oxidation of pantoprazole during synthesis and as a degradation product under oxidative stress. By carefully controlling reaction parameters such as temperature, pH, and the choice of oxidizing agent, the formation of this impurity can be minimized. Robust analytical methods are essential for the detection and quantification of Impurity A, ensuring the quality and safety of the final pharmaceutical product. This guide provides a foundational understanding for researchers and professionals working to control impurities in the manufacturing of pantoprazole.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

Pantoprazole Degradation Pathway: A Technical Guide to the Formation of Impurity A (Pantoprazole Sulfone)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the degradation pathway of pantoprazole (B1678409) leading to the formation of Impurity A, identified as pantoprazole sulfone. This guide provides a comprehensive overview of the chemical transformation, quantitative data from forced degradation studies, detailed experimental protocols, and visual representations of the degradation pathway and experimental workflows.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During synthesis and storage, or under stress conditions, pantoprazole can degrade to form various impurities. One of the major degradation products is Pantoprazole Impurity A, which has been identified as pantoprazole sulfone.[1][2] This impurity arises from the over-oxidation of the sulfoxide (B87167) group in the pantoprazole molecule.[3][4] Understanding the conditions and mechanisms leading to the formation of Impurity A is crucial for developing robust manufacturing processes, stable formulations, and accurate analytical methods.

Degradation Pathway: From Pantoprazole to Impurity A

The formation of this compound is a result of the oxidation of the sulfoxide moiety in the pantoprazole molecule to a sulfone. This transformation is considered an "over-oxidation" product because the desired active molecule is the sulfoxide.[3][4] This degradation is particularly prevalent under oxidative and acidic stress conditions.[1][5]

The chemical structures of pantoprazole and Impurity A are presented below:

-

Pantoprazole: 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl ]-1H-benzimidazole

-

Impurity A (Pantoprazole Sulfone): 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl ]-1H-benzimidazole

The degradation pathway can be visualized as a direct oxidation of the sulfur atom in the sulfoxide group.

Caption: Chemical transformation of Pantoprazole to Impurity A.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods. The formation of Impurity A is a key indicator of pantoprazole degradation under specific stress conditions. The table below summarizes quantitative data from a representative stability-indicating HPLC method development study.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Pantoprazole | Major Impurities Formed | Reference |

| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | Substantial | Sulfide, Sulfone (Impurity A) | [1][5] |

| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | Stable | - | [1][5] |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Substantial | Sulfone (Impurity A) | [1][5] |

| Thermal | Dry Heat | 48 hours | 80°C | Stable | - | [1][5] |

| Photolytic | UV Light | 7 days | Ambient | Minor | Not specified | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the degradation studies. The following are representative protocols for inducing the degradation of pantoprazole to form Impurity A and the subsequent analytical procedure.

Protocol for Forced Degradation (Oxidative Stress)

This protocol outlines the procedure for the oxidative degradation of pantoprazole using hydrogen peroxide.

Materials:

-

Pantoprazole sodium reference standard

-

Hydrogen peroxide (30% solution)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Pantoprazole Stock Solution: Accurately weigh and dissolve an appropriate amount of pantoprazole sodium in methanol to prepare a stock solution of 1 mg/mL.

-

Degradation: To a 10 mL volumetric flask, add 1 mL of the pantoprazole stock solution. Add 1 mL of 30% hydrogen peroxide solution.

-

Incubation: Keep the flask at room temperature for 24 hours.

-

Sample Preparation for Analysis: After 24 hours, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section details a typical stability-indicating HPLC method for the separation and quantification of pantoprazole and Impurity A.[1][6]

Chromatographic Conditions:

-

Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-15 min: Linear gradient to 40% A, 60% B

-

15-20 min: 40% A, 60% B

-

20-22 min: Linear gradient to 90% A, 10% B

-

22-30 min: 90% A, 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 290 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

System Suitability:

-

The resolution between the pantoprazole peak and the Impurity A peak should be greater than 2.0.

-

The tailing factor for the pantoprazole peak should be less than 1.5.

-

The theoretical plates for the pantoprazole peak should be more than 2000.

Visualizations

Degradation Pathway Diagram

The following diagram illustrates the chemical transformation of pantoprazole into its sulfone derivative, Impurity A.

Caption: Pantoprazole over-oxidation to Impurity A.

Experimental Workflow for Forced Degradation Study

The diagram below outlines the general workflow for conducting a forced degradation study of pantoprazole to identify and quantify Impurity A.

References

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Pantoprazole Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization, and analytical methodologies for Pantoprazole (B1678409) Impurity A, also known as Pantoprazole Sulfone. This impurity is a critical process-related substance in the manufacturing of Pantoprazole, a widely used proton pump inhibitor. Understanding its formation and having robust analytical methods for its identification and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Formation

Pantoprazole Impurity A is chemically identified as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole. It is a known metabolite and a product of the over-oxidation of the pantoprazole sulfoxide (B87167) during the synthesis process.[1][2] Its formation is a critical control point in the manufacturing of Pantoprazole.

Molecular Formula: C₁₆H₁₅F₂N₃O₅S

Molecular Weight: 399.37 g/mol [3]

CAS Number: 127780-16-9[3]

Spectroscopic Data

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the connectivity and chemical environment of the atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Methoxy Protons (-OCH₃) | Data not publicly available | Data not publicly available |

| Methylene Protons (-CH₂-) | Data not publicly available | Data not publicly available |

| Pyridine Ring Protons | Data not publicly available | Data not publicly available |

| Benzimidazole Ring Protons | Data not publicly available | Data not publicly available |

| Difluoromethoxy Proton (-OCHF₂) | Data not publicly available | Data not publicly available |

| Pyridine Ring Carbons | Data not publicly available | Data not publicly available |

| Benzimidazole Ring Carbons | Data not publicly available | Data not publicly available |

| Methoxy Carbons (-OCH₃) | Data not publicly available | Data not publicly available |

| Methylene Carbon (-CH₂-) | Data not publicly available | Data not publicly available |

| Difluoromethoxy Carbon (-OCHF₂) | Data not publicly available | Data not publicly available |

Note: Specific chemical shift and coupling constant data for this compound are typically provided with the purchase of a certified reference standard from commercial suppliers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 2: Key Infrared Absorption Bands of this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | Data not publicly available |

| C-H Stretch (Aromatic) | Data not publicly available |

| C-H Stretch (Aliphatic) | Data not publicly available |

| C=O Stretch (Sulfone) | Data not publicly available |

| C=C Stretch (Aromatic) | Data not publicly available |

| C-O Stretch (Ether) | Data not publicly available |

| C-F Stretch | Data not publicly available |

Note: A detailed list of IR absorption bands is typically included in the Certificate of Analysis for the reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 3: Mass Spectrometric Data of this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 399.37 | Molecular Ion |

| Fragment Ions | Data not publicly available | Structural Fragments |

Note: The fragmentation pattern is dependent on the ionization technique used. The protonated molecular ion is commonly observed with electrospray ionization (ESI) in positive mode.

Experimental Protocols

The acquisition of reliable spectroscopic data requires standardized experimental protocols. The following sections outline typical methodologies for the analysis of this compound.

NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure: A small amount of the purified impurity is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are acquired at a controlled temperature.

IR Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Sample Preparation: The KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Procedure: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is typically employed.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and analytical workflow for this compound.

References

An In-depth Technical Guide to the Discovery and Isolation of Pantoprazole Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, isolation, and characterization of degradation products of Pantoprazole (B1678409), a widely used proton pump inhibitor. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. This document details the experimental protocols for forced degradation studies and the analytical methods for the separation and quantification of Pantoprazole and its degradants.

Introduction to Pantoprazole and its Stability

Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1] Its chemical structure, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is susceptible to degradation under various stress conditions, including acidic and oxidative environments.[2][3] The stability of Pantoprazole is pH-dependent, with increased degradation observed at lower pH values.[4][5] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to elucidate the degradation pathways and to develop stability-indicating analytical methods.[2][6]

Major Degradation Pathways and Products

Pantoprazole undergoes degradation through several pathways, primarily hydrolysis (acid-catalyzed), oxidation, and photolysis.[2] The major degradation products identified include Pantoprazole Sulfone (Impurity A), Pantoprazole Sulfide (Impurity B), Pantoprazole N-Oxide, Pantoprazole Sulfone N-Oxide, and a dimer impurity (Impurity E).[7][8][9][10]

Oxidative Degradation

Oxidation of the sulfoxide (B87167) group in Pantoprazole leads to the formation of Pantoprazole Sulfone (Impurity A), while reduction can result in Pantoprazole Sulfide (Impurity B).[4][11] The pyridine (B92270) ring can also be oxidized to form Pantoprazole N-Oxide .[10][12] A combination of these oxidations can lead to Pantoprazole Sulfone N-Oxide .[13][14]

Acid-Catalyzed Degradation

In acidic conditions, Pantoprazole is known to be labile.[3] The degradation in acidic media can be complex, leading to various products.

Dimerization

Under certain pH conditions (pH ≤ 8), a dimer impurity, referred to as Related Compound E (RC E) , can be formed through a proposed free-radical-cation mechanism.[4][5]

The following diagram illustrates the primary degradation pathways of Pantoprazole.

Caption: Primary degradation pathways of Pantoprazole under various stress conditions.

Quantitative Analysis of Forced Degradation Studies

Forced degradation studies are performed to understand the stability of Pantoprazole under various stress conditions. The extent of degradation is typically quantified using stability-indicating HPLC methods. The tables below summarize the quantitative data from representative forced degradation studies.

Table 1: Summary of Pantoprazole Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Major Degradation Products | Reference(s) |

| Acid Hydrolysis | 1 M HCl | 8 hours | 80°C | Substantial | Sulfide | [2][11] |

| 0.1 M HCl | ~10 min | Room Temp. | Total | - | [5] | |

| 0.05 M HCl | 30 min | Room Temp. | ~86% | - | [5] | |

| 0.01 M HCl | 60 min | Room Temp. | ~92% | - | [5] | |

| Alkaline Hydrolysis | 1 M NaOH | 8 hours | 80°C | Stable | - | [2][11] |

| Oxidative | 3-30% H₂O₂ | 48 hours | Room Temp. | Substantial | Sulfone | [2][11] |

| Thermal | Solid Drug | 1 month | 60°C | Stable | - | [2] |

| Photolytic | Sunlight | 15 days | Ambient | Miniscule | - | [2] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis and isolation of degradation products.

Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines and is a general procedure that may require optimization.[2]

1. Preparation of Stock Solution:

-

Prepare a stock solution of Pantoprazole in methanol (B129727) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

-

Mix a known volume of the stock solution with 1 M hydrochloric acid.

-

Heat the solution at 80°C for 8 hours.

-

Cool the solution and neutralize it with an equivalent amount of 1 M sodium hydroxide.

-

Dilute to the final concentration with the mobile phase.

3. Alkaline Hydrolysis:

-

Mix a known volume of the stock solution with 1 M sodium hydroxide.

-

Heat the solution at 80°C for 8 hours.

-

Cool the solution and neutralize it with an equivalent amount of 1 M hydrochloric acid.

-

Dilute to the final concentration with the mobile phase.

4. Oxidative Degradation:

-

Mix a known volume of the stock solution with 3-30% hydrogen peroxide.

-

Keep the solution at room temperature for 48 hours.

-

Dilute to the final concentration with the mobile phase.

5. Thermal Degradation:

-

Keep the solid Pantoprazole powder in an oven at 60°C for one month.

-

Alternatively, heat a solution of the drug.

-

Dissolve and dilute the stressed sample to the final concentration.

6. Photolytic Degradation:

-

Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight for 15 days.

-

Prepare a control sample stored in the dark.

-

Dilute the exposed sample to the final concentration.

The following workflow diagram illustrates the forced degradation process.

Caption: General workflow for forced degradation studies of Pantoprazole.

Analytical Method for Separation and Quantification

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the analysis of Pantoprazole and its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | Hypersil ODS C18 (125 x 4.0 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 40 | |

| 45 | |

| 50 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 290 nm |

| Injection Volume | 20 µL |

| This is an exemplary method and may require optimization.[11][15][16] |

Isolation of Degradation Products

For the structural elucidation of unknown degradation products, isolation is a critical step. Preparative HPLC is a suitable technique for this purpose. The analytical HPLC method can be scaled up to a preparative method by using a larger column and a higher flow rate. The fractions corresponding to the degradation product peaks are collected, and the solvent is evaporated to obtain the isolated impurity.

Structural Elucidation

The structures of the isolated degradation products are typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying components in a complex mixture.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

The logical relationship for identifying an unknown degradation product is depicted in the following diagram.

Caption: Logical workflow for the structural elucidation of an unknown degradation product.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of Pantoprazole degradation products. A thorough understanding of the degradation pathways, coupled with robust analytical methods for separation and quantification, is paramount for the development of stable and safe pharmaceutical products. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. pantoprazole impurity A | LGC Standards [lgcstandards.com]

- 7. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. akjournals.com [akjournals.com]

- 11. scielo.br [scielo.br]

- 12. akjournals.com [akjournals.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. caymanchem.com [caymanchem.com]

- 15. jocpr.com [jocpr.com]

- 16. scielo.br [scielo.br]

Pantoprazole Impurity A: A Comprehensive Guide to Reference Standard Availability and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the availability of Pantoprazole (B1678409) Impurity A reference standards, their sources, and the analytical methodologies crucial for its identification and quantification. This document is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of pantoprazole-related pharmaceutical products.

Introduction to Pantoprazole Impurity A

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is a significant process-related impurity and potential degradant of Pantoprazole, a widely used proton pump inhibitor.[1][2] Its effective identification and control are paramount to ensure the safety, efficacy, and regulatory compliance of Pantoprazole drug products. The availability of a well-characterized reference standard for this compound is therefore essential for accurate analytical testing.

Availability and Sources of this compound Reference Standard

This compound reference standard is available from several reputable suppliers, including pharmacopoeial bodies and specialized chemical providers. These standards are crucial for method development, validation, and routine quality control testing.[3]

Pharmacopoeial Status:

This compound is recognized by major pharmacopoeias, ensuring its importance in the quality assessment of Pantoprazole. It is officially listed as:

-

European Pharmacopoeia (EP): Pantoprazole EP Impurity A[1][2][6][7]

-

United States Pharmacopeia (USP): Pantoprazole Related Compound A[1][6][7]

The CAS number for this compound is 127780-16-9 .[1][4][8] Common synonyms include Pantoprazole Sulfone.[1][6][7]

Commercial Suppliers:

A comprehensive list of commercial suppliers offering this compound reference standards is provided below. Most suppliers provide a Certificate of Analysis (CoA) and detailed characterization data, which may include ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA).[6]

| Supplier | Product Name | Catalogue Number | Additional Information |

| LGC Standards (distributor for BP) | This compound | BP 1198 | Supplied as a British Pharmacopoeia Chemical Reference Substance (BPCRS). Pack size is typically 25 mg.[4][5] |

| SynZeal Research | Pantoprazole EP Impurity A | Not specified | Provides CoA and analytical data.[1] |

| Veeprho | Pantoprazole EP Impurity A | Not specified | Adheres to USP, EMA, JP, and BP guidelines. Accompanied by a Structure Elucidation Report (SER).[2] |

| Simson Pharma Limited | Pantoprazole EP Impurity A | Not specified | Accompanied by a Certificate of Analysis.[9] |

| Pharmaffiliates | Pantoprazole - Impurity A | PA1605010 | Provides high purity reference standard.[8][10] |

| GLP Pharma Standards | Pantoprazole EP Impurity A | GL-P0202 | Supplied with CoA, ¹H-NMR, MASS, HPLC, IR, and Potency by TGA.[6] |

| SynThink Research Chemicals | Pantoprazole EP Impurity A | SA29101 | Provides comprehensive characterization data and CoA. |

| Chemicea Pharmaceuticals | Pantoprazole EP Impurity A | Not specified | Impurity standard of Pantoprazole.[7] |

| Anant Pharmaceuticals Pvt. Ltd. | Pantoprazole EP Impurity A | Not specified | Manufacturer and supplier in India.[11] |

| Opulent Pharma | Pantoprazole EP Impurity A | Not specified | In-stock inventory.[12] |

Experimental Protocols: Analytical Methodologies

The quantification and identification of this compound are predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The following section details a typical HPLC method synthesized from various pharmacopoeial monographs and scientific literature.

A. HPLC Method for the Determination of Pantoprazole and its Related Substances (including Impurity A)

This method is a representative protocol for the separation and quantification of Pantoprazole and its impurities.

1. Chromatographic Conditions:

-

Column: A common choice is a C18 column, such as Hypersil ODS (250 x 4.6 mm, 5 µm particle size).[1][4]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0).[1][4]

-

Mobile Phase B: Acetonitrile (B52724).[1][4]

-

-

Gradient Program: A time-based gradient program should be developed to ensure adequate separation of all impurities. For example, a gradient could start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

-

Column Temperature: Ambient or controlled at 30°C or 40°C.[2]

-

Injection Volume: 20 µL.[1]

2. Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v) or a mixture of acetonitrile and water (1:1) is often used.[1][13]

-

Standard Solution (Impurity A): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Pantoprazole drug substance or product in the diluent to a specified concentration.

-

System Suitability Solution: A solution containing known concentrations of Pantoprazole and this compound is prepared to verify the performance of the chromatographic system. The resolution between the peaks of Pantoprazole and Impurity A is a critical system suitability parameter.[2][5]

3. System Suitability:

The system is deemed suitable for use if the resolution between the Pantoprazole and Impurity A peaks is greater than a specified value (e.g., >1.5 or >2.0) and the relative standard deviation (RSD) for replicate injections of the standard solution is within acceptable limits (e.g., <10%).[2]

4. Analysis:

Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

5. Calculation:

The amount of this compound in the sample is calculated by comparing the peak area of Impurity A in the sample chromatogram with the peak area of Impurity A in the standard chromatogram.

Visualization of Procurement and Utilization Workflow

The following diagram illustrates the logical workflow for procuring and utilizing a this compound reference standard in a pharmaceutical quality control setting.

Caption: Procurement and utilization workflow for this compound.

This guide provides a foundational understanding for professionals working with Pantoprazole. For specific applications, it is imperative to consult the relevant pharmacopoeial monographs and internal standard operating procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. scielo.br [scielo.br]

- 5. uspbpep.com [uspbpep.com]

- 6. CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scribd.com [scribd.com]

- 12. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk d… [ouci.dntb.gov.ua]

- 13. merckmillipore.com [merckmillipore.com]

Navigating the Pharmacopeial Landscape: A Technical Guide to Pantoprazole Impurity A

For Immediate Release

A Comprehensive Analysis of the Pharmacopeial Status of Pantoprazole (B1678409) Impurity A in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP)

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacopeial standards for Pantoprazole Impurity A. This critical impurity, chemically identified as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Understanding its control strategies is paramount for ensuring the quality, safety, and efficacy of pantoprazole drug substances and products.

Introduction to Pantoprazole and Its Impurities

Pantoprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The manufacturing process and degradation pathways of pantoprazole can lead to the formation of various impurities. Among these, this compound, also known as Pantoprazole Sulfone, is a significant process-related impurity and a metabolite. Its effective control is a key aspect of regulatory compliance and quality assurance in the pharmaceutical industry.

Pharmacopeial Status and Acceptance Criteria

Both the USP and the EP have established monographs for Pantoprazole Sodium that include specific requirements for the control of this compound. The acceptance criteria for this impurity are summarized in the table below, offering a clear comparison of the standards set by these two major pharmacopeias.

| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) |

| Impurity Name | Pantoprazole Related Compound A | This compound |

| Chemical Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole |

| CAS Number | 127780-16-9 | 127780-16-9 |

| Acceptance Criterion | Not more than 0.20% | Specified impurity with a defined limit in the monograph |

Experimental Protocols for Impurity Determination

The quantification of this compound in both the USP and EP is carried out using a High-Performance Liquid Chromatography (HPLC) method. While the fundamental principles are similar, there are specific differences in the methodologies.

United States Pharmacopeia (USP) - Organic Impurities, Test 1

The USP monograph for Pantoprazole Sodium outlines a gradient HPLC method for the determination of related compounds, including Impurity A.

Chromatographic System:

-

Column: A 4.6-mm × 15-cm column containing 5-µm packing L1.

-

Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.

-

Flow Rate: Approximately 1.0 mL per minute.

-

Detector: UV at 290 nm.

-

Injection Volume: Approximately 20 µL.

System Suitability:

The system suitability is established by ensuring adequate resolution between pantoprazole and its related compounds, and by meeting specific requirements for peak tailing and replicate injection precision.

European Pharmacopoeia (EP) - Related Substances

The EP monograph for Pantoprazole Sodium Sesquihydrate also specifies a gradient HPLC method for the analysis of related substances.

Chromatographic System:

-

Column: A 4.6-mm × 15-cm column containing 5-µm packing L1.

-

Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 290 nm.

-

Injection Volume: 20 µL.

System Suitability:

The EP requires the use of a resolution solution to ensure the separation of critical peak pairs, including pantoprazole and its specified impurities.

Logical Workflow for Pharmacopeial Analysis

The following diagram illustrates the logical workflow for the pharmacopeial analysis of this compound, from sample preparation to the final determination of compliance.

Methodological & Application

Application Note: HPLC Analytical Method for the Quantification of Pantoprazole Impurity A

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Pantoprazole (B1678409) Impurity A in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control, ensuring the safety and efficacy of pantoprazole products.

Pantoprazole, a proton pump inhibitor, can contain various impurities stemming from its synthesis or degradation.[1] Pantoprazole Impurity A, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key related substance that requires careful monitoring. The described HPLC method provides high resolution and sensitivity for the separation and quantification of this specific impurity.[2][3]

The method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier, allowing for the effective separation of this compound from the active pharmaceutical ingredient (API) and other related substances.[4] UV detection at 290 nm is employed for quantification.[2][4] Method validation has been performed in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[2][5]

Quantitative Data Summary

The performance characteristics of the HPLC method for the quantification of this compound are summarized below.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 7.0 with Orthophosphoric Acid)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient Elution | Time (min): 0-40 (A:B 80:20 -> 20:80), 40-45 (A:B 20:80 -> 80:20), 45-50 (A:B 80:20)[2] |

| Flow Rate | 1.0 mL/min[2][4] |

| Column Temperature | 40°C[2][6] |

| Detection Wavelength | 290 nm[2][4][6] |

| Injection Volume | 20 µL[1] |

| Diluent | Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v)[6] |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Resolution (Pantoprazole & Impurity A) | ≥ 2.0[2] |

| Tailing Factor (Pantoprazole) | ≤ 2.0[7] |

| Theoretical Plates (Pantoprazole) | > 2000 |

| Relative Standard Deviation (RSD) | ≤ 2.0% for six replicate injections |

Table 3: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999[2][4] |

| Accuracy (% Recovery) | 97.6 - 105.8%[3] |

| Precision (RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.13 - 0.14 µg/mL[4] |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

Caption: HPLC analysis workflow for this compound.

Detailed Experimental Protocols

1. Preparation of Mobile Phase

-

Mobile Phase A (0.01 M Potassium Dihydrogen Phosphate Buffer, pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[6] Adjust the pH to 7.0 with a dilute solution of orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.[6]

2. Preparation of Standard Solutions

-

Impurity A Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (approx. 1 µg/mL): Dilute 1.0 mL of the Impurity A Stock Solution to 100 mL with the diluent.

3. Preparation of Sample Solution

-

Pantoprazole Bulk Drug: Accurately weigh about 50 mg of the pantoprazole sample into a 50 mL volumetric flask.[2] Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.

-

Pantoprazole Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of pantoprazole, into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

4. Chromatographic Procedure

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Perform six replicate injections of the Working Standard Solution to check for system suitability. The acceptance criteria in Table 2 must be met.

-

Inject the prepared sample solutions in duplicate.

-

After the analysis, wash the column with a suitable solvent mixture (e.g., acetonitrile/water 80:20 v/v) for at least 30 minutes.

5. Calculation

Calculate the percentage of this compound in the sample using the following formula:

% Impurity A = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity_sample = Peak area of Impurity A in the sample chromatogram

-

Area_impurity_standard = Average peak area of Impurity A in the standard chromatogram

-

Conc_standard = Concentration of Impurity A in the Working Standard Solution (µg/mL)

-

Conc_sample = Concentration of Pantoprazole in the Sample Solution (µg/mL)

This detailed application note and protocol provide a robust framework for the accurate quantification of this compound, supporting the quality assessment of pantoprazole active pharmaceutical ingredients and finished products.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Pantoprazole and Its Impurities

Abstract

This application note describes a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Pantoprazole and its potential impurities. The developed method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its key process-related impurities and degradation products. This rapid analysis, with a runtime of less than 10 minutes, is suitable for routine quality control, stability studies, and impurity profiling in both bulk drug substances and finished pharmaceutical formulations. The method demonstrates excellent linearity, accuracy, and precision, adhering to the guidelines of the International Council for Harmonisation (ICH).

Introduction

Pantoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method is crucial for the monitoring and control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, shorter analysis times, and reduced solvent consumption.[2] This application note details a validated UPLC method specifically developed for the comprehensive analysis of Pantoprazole and its related substances.

Experimental

Materials and Reagents

-

Pantoprazole Sodium reference standard and impurity standards (e.g., Pantoprazole Sulfide, Pantoprazole Sulfone) were of pharmaceutical grade.

-

Acetonitrile and Methanol (HPLC grade) were purchased from a reputable supplier.

-

Di-Basic Ammonium Phosphate and Orthophosphoric acid (analytical grade) were used for buffer preparation.

-

High-purity water was generated using a Milli-Q water purification system.

Instrumentation

An Acquity UPLC system (Waters) equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector was used for method development and validation. Data acquisition and processing were performed using Empower 3 software.

Chromatographic Conditions

A summary of the optimized UPLC method parameters is presented in Table 1.

Table 1: Optimized UPLC Method Parameters

| Parameter | Condition |

| Column | Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[3][4] |

| Mobile Phase A | 0.01 M Di-Basic Ammonium Phosphate buffer, pH adjusted to 7.5 with Orthophosphoric acid[3][4] |

| Mobile Phase B | Acetonitrile:Methanol (70:30, v/v)[3][4] |

| Gradient Program | See Table 2 |

| Flow Rate | 0.4 mL/min[3][4] |

| Column Temperature | 30°C |

| Injection Volume | 3.5 µL[5][6] |

| Detection Wavelength | 290 nm[3][4][5][6][7] |

| Run Time | 8 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 2.0 | 60 | 40 |

| 5.0 | 40 | 60 |

| 6.0 | 20 | 80 |

| 6.5 | 85 | 15 |

| 8.0 | 85 | 15 |

Protocols

Standard Solution Preparation

-

Pantoprazole Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Pantoprazole Sodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (85:15, v/v).

-

Impurity Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each impurity standard into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the same diluent as the Pantoprazole stock solution.

-

Working Standard Solution (100 µg/mL Pantoprazole with 1 µg/mL Impurities): Pipette 2.5 mL of the Pantoprazole stock solution and 0.25 mL of each impurity stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation (for a formulation containing 40 mg Pantoprazole)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 40 mg of Pantoprazole and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.22 µm syringe filter.

-

Pipette 5 mL of the filtered solution into a 20 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

Results and Discussion

The developed UPLC method provided excellent separation of Pantoprazole from its known impurities, including Pantoprazole Sulfide and Pantoprazole Sulfone. The chromatogram of a spiked sample is shown in Figure 1.

Table 3: Chromatographic Performance Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (USP) |

| Pantoprazole Sulfone | 3.8 | 0.80 | - |

| Pantoprazole | 4.75 | 1.00 | 4.2 |

| Pantoprazole Sulfide | 5.9 | 1.24 | 5.1 |

The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method demonstrated excellent linearity for Pantoprazole and its impurities with correlation coefficients (r²) > 0.999. The accuracy, determined by spike recovery studies, was within the range of 98.0% to 102.0%. The precision, evaluated by replicate injections, showed a relative standard deviation (RSD) of less than 2.0%. Forced degradation studies demonstrated that the method is stability-indicating, with the degradation products being well-resolved from the main peak and other impurities.[7][8]

Visualizations

Caption: Workflow for UPLC Method Development and Validation.

Caption: Simplified Degradation Pathway of Pantoprazole.

Conclusion

The described UPLC method is rapid, sensitive, and specific for the determination of Pantoprazole and its impurities. The short analysis time and reduced solvent consumption make it a cost-effective and environmentally friendly alternative to traditional HPLC methods. This validated method is well-suited for the quality control and stability assessment of Pantoprazole in the pharmaceutical industry.

References

- 1. jocpr.com [jocpr.com]

- 2. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jgtps.com [jgtps.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

Application Note: LC-MS/MS Protocol for the Identification of Pantoprazole Impurity A

AN-00128

Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.

Abstract: This document provides a comprehensive and detailed protocol for the identification and quantification of Pantoprazole (B1678409) Impurity A (Sulfone derivative) in bulk drug substances or pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for regulatory submissions and routine quality control.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, several impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Pantoprazole Impurity A, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is the sulfone derivative of Pantoprazole.[1][2][3][4] Regulatory guidelines necessitate the use of highly sensitive and specific analytical methods for the detection and quantification of such impurities.

This application note details a robust LC-MS/MS method that leverages the high selectivity of Multiple Reaction Monitoring (MRM) for the unambiguous identification and quantification of this compound.

Experimental Protocol

Materials and Reagents

-

Standards: Pantoprazole and this compound reference standards (available from various pharmacopeial and commercial suppliers).

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

-

Sample Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the sample diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-